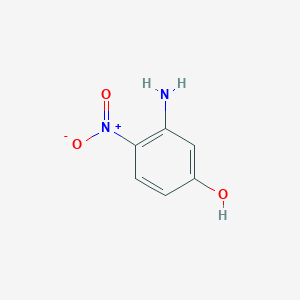

3-Amino-4-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEZJWMZNGUEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936763 | |

| Record name | 3-Amino-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16292-90-3 | |

| Record name | 3-Amino-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016292903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-4-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK87PS8EQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-4-nitrophenol (CAS Number: 16292-90-3), a key organic intermediate with significant applications in the pharmaceutical and chemical industries. This document details its chemical properties, synthesis protocols, primary applications, and essential safety information, presented in a format tailored for technical professionals.

Chemical and Physical Properties

This compound, also known as 5-hydroxy-2-nitroaniline, is a yellow crystalline powder.[1] Its molecular structure, featuring both an amino and a nitro group on a phenol ring, makes it a versatile precursor in various synthetic pathways.[1]

| Property | Value | Reference |

| CAS Number | 16292-90-3 | [2][3] |

| Molecular Formula | C₆H₆N₂O₃ | [2][4] |

| Molecular Weight | 154.12 g/mol | [2][4] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 150-154°C | [1] |

| Solubility | Soluble in water, methanol, ethanol, and acetone | [1] |

| LogP | 0.41 | [1] |

| IUPAC Name | This compound | [2] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves a multi-step process starting from p-aminophenol.[5][6] The general workflow includes acetylation, nitration, and subsequent hydrolysis.

Experimental Protocol: Synthesis from p-Aminophenol [5][6]

-

Acetylation: p-Aminophenol is reacted with acetic anhydride in the presence of glacial acetic acid. The mixture is heated to reflux (approximately 128°C) for about 2 hours. This step protects the amino group for the subsequent nitration.

-

Nitration: After cooling the reaction mixture to 25°C, fuming nitric acid is added dropwise while maintaining the temperature. The mixture is stirred for approximately 1.5 hours, resulting in the precipitation of yellow crystals of the nitrated intermediate.

-

Hydrolysis: The isolated intermediate is then hydrolyzed using a solution of sodium hydroxide in ethanol. The mixture is heated to 60°C to remove the acetyl group and yield this compound. The product is then precipitated by adjusting the pH with hydrochloric acid.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of various high-value organic compounds.

-

Pharmaceutical Intermediate: It is utilized in the synthesis of benzimidazole-based Factor Xa inhibitors, which are important anticoagulants.[1] The compound is a key precursor for creating more complex heterocyclic structures that form the core of these therapeutic agents. It is also used as an intermediate in the synthesis of other active pharmaceutical ingredients (APIs), including antimicrobials and anti-inflammatory drugs.[7]

-

Dye and Pigment Industry: A primary application of this compound is in the formulation of hair dyes, where it is used to produce a range of red and bordeaux shades in both non-oxidative and oxidative hair dye products.[1]

-

Analytical Chemistry: It has been employed as a matrix in visible matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, demonstrating its utility in analytical techniques.[1]

-

Materials Science: The electronic properties of this compound make it a precursor for novel organic nonlinear optical (NLO) materials, which have potential applications in photonics and optoelectronics.[8]

Safety and Handling

This compound is a hazardous substance and requires careful handling in a laboratory setting. It is classified as harmful and an irritant.[2]

| Hazard Class | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |

Precautionary Measures:

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[9] Avoid breathing dust and contact with skin and eyes.[9][10] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[9] Keep away from strong oxidizing agents.[9]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[9] For skin contact, wash off immediately with soap and plenty of water.[9] If inhaled, move the person to fresh air.[9] If swallowed, rinse mouth with water and seek immediate medical attention.[9][11]

Conclusion

This compound is a valuable and versatile chemical intermediate with established applications in pharmaceuticals, dyes, and analytical sciences. Its synthesis is well-documented, though it requires careful handling due to its hazardous nature. For researchers and professionals in drug development, a thorough understanding of its properties and reactivity is essential for leveraging its potential in the creation of novel compounds and materials.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H6N2O3 | CID 167527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 16292-90-3 [chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound|High-Purity NLO Material [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Molecular Structure of 3-Amino-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 3-Amino-4-nitrophenol (CAS Number: 16292-90-3), a key chemical intermediate. The information is presented to support research, development, and drug discovery efforts.

Molecular Structure and Chemical Identity

This compound is an aromatic organic compound with the chemical formula C₆H₆N₂O₃.[1] Its structure consists of a phenol ring substituted with an amino group (-NH₂) at position 3 and a nitro group (-NO₂) at position 4. This substitution pattern is crucial to its chemical reactivity and physical properties.

Key Identifiers:

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₃ | [1][6] |

| Molecular Weight | 154.12 g/mol | [1][5][6] |

| CAS Number | 16292-90-3 | [1][2][4][6][7] |

| IUPAC Name | This compound | [2] |

Physicochemical Properties

The physical and chemical properties of this compound are influenced by the presence of the hydroxyl, amino, and nitro functional groups, which can participate in hydrogen bonding and influence its solubility and reactivity.

| Property | Value | Source |

| Melting Point | 149-152 °C | This is for the isomer 4-Amino-3-nitrophenol and should be used with caution.[8] |

| Solubility | Soluble in Methanol, Ethanol, Acetone, DMSO, Chloroform. Sparingly soluble in water. | General solubility for aminonitrophenol isomers.[9] |

| Appearance | Dark Red Crystal | This is for the isomer 4-Amino-3-nitrophenol.[8] |

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-donating amino and hydroxyl groups and the electron-withdrawing nitro group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique resonances for each of the six carbon atoms in the benzene ring, with the carbons attached to the substituents showing characteristic shifts.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H (hydroxyl), N-H (amino), and N-O (nitro) stretching vibrations.

Note: Specific, experimentally verified spectral data for this compound (CAS 16292-90-3) is limited in publicly accessible databases. Researchers should perform their own analytical characterization for confirmation.

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 3-acetamidophenol.[5] This method ensures the correct positioning of the nitro group relative to the amino and hydroxyl groups.

Experimental Protocol: Synthesis from 3-Acetamidophenol

Step 1: Nitration of 3-Acetamidophenol

-

In a reaction vessel, dissolve 3-acetamidophenol in a suitable solvent such as acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified period to ensure complete nitration.

-

Pour the reaction mixture into ice water to precipitate the product, N-(5-hydroxy-2-nitrophenyl)acetamide.

-

Filter the precipitate, wash with cold water until the washings are neutral, and dry the product.

Step 2: Hydrolysis of N-(5-hydroxy-2-nitrophenyl)acetamide

-

Suspend the dried N-(5-hydroxy-2-nitrophenyl)acetamide in an aqueous solution of a strong acid, such as hydrochloric acid.

-

Heat the mixture to reflux for a sufficient time to effect complete hydrolysis of the acetamido group.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the this compound.

-

Filter the crude product, wash with water, and dry.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield a product of high purity.[10]

Synthesis Workflow

Caption: Synthesis pathway of this compound.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and dye industries.

Pharmaceutical Intermediate

While specific examples of marketed drugs derived directly from this compound are not widely documented, its structural motifs are of interest in medicinal chemistry. The presence of amino, hydroxyl, and nitro groups on an aromatic scaffold provides multiple points for further chemical modification to generate libraries of compounds for biological screening. Nitroaromatic compounds, in general, are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[11] The nitro group can be reduced to an amino group, which is a key functional group in many pharmaceuticals.

Dye and Pigment Synthesis

The chromophoric properties imparted by the nitro and amino groups make this compound a precursor in the synthesis of various dyes and pigments.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is also known to cause skin and eye irritation and may cause respiratory irritation. It is suspected of causing genetic defects.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical intermediate with a well-defined molecular structure. While there is some confusion in the literature with its isomer, 4-Amino-3-nitrophenol, this guide has focused on the properties and synthesis of the 3-amino-4-nitro isomer (CAS 16292-90-3). Its utility in the synthesis of more complex molecules makes it a compound of interest for researchers in organic synthesis, materials science, and drug discovery. Further investigation into its biological activities and applications in pharmaceutical development is warranted.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | C6H6N2O3 | CID 167527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 16292-90-3 [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 16292-90-3 this compound 3-氨基-4-硝基苯酚 -Win-Win Chemical [win-winchemical.com]

- 7. This compound | 16292-90-3 [sigmaaldrich.com]

- 8. ruifuchem.com [ruifuchem.com]

- 9. Page loading... [guidechem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-Amino-4-nitrophenol from p-Aminophenol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-amino-4-nitrophenol from p-aminophenol, a crucial intermediate in the pharmaceutical and dye industries. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data analysis, and visual representations of the synthesis workflow.

Introduction

This compound is a valuable chemical intermediate used in the manufacturing of various organic dyes and active pharmaceutical ingredients.[1] The synthesis from p-aminophenol typically involves a multi-step process to ensure the correct regioselectivity of the nitration reaction. Direct nitration of p-aminophenol is challenging as the activating amino and hydroxyl groups can lead to oxidation and the formation of multiple undesired byproducts.[2] Therefore, a common and effective strategy involves the protection of these functional groups prior to nitration, followed by deprotection.

The most prevalent synthetic route involves three key stages:

-

Acetylation: The amino and hydroxyl groups of p-aminophenol are protected by acetylation using acetic anhydride.

-

Nitration: The resulting acetylated intermediate is then nitrated using a nitrating agent, typically a mixture of nitric acid and sulfuric acid or fuming nitric acid.

-

Hydrolysis: The acetyl groups are subsequently removed by hydrolysis to yield the final product, this compound.

This guide will detail the experimental procedures for this synthetic pathway, present key quantitative data, and provide a visual representation of the workflow.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound from p-aminophenol.

Step 1: Acetylation of p-Aminophenol

This initial step protects the reactive amino and hydroxyl groups to prevent oxidation and direct the nitration to the desired position.[2]

Materials:

-

p-Aminophenol

-

Acetic anhydride

-

Glacial acetic acid

Procedure:

-

In a 250 mL three-necked flask equipped with a thermometer and a stirring device, add 21.0 g of p-aminophenol, 60.0 mL of acetic anhydride, and 16.0 mL of glacial acetic acid.[1]

-

Heat the mixture to 128°C and maintain it at reflux for 2 hours. The reaction mixture will turn into a reddish-brown liquid.[1]

-

After the reflux period, cool the reaction solution to 25°C. A significant amount of a light flesh-red solid will precipitate.[1]

Step 2: Nitration of the Acetylated Intermediate

This step introduces the nitro group onto the aromatic ring at the position ortho to the amino group.

Materials:

-

Acetylated p-aminophenol from Step 1

-

Fuming nitric acid

-

Ice water

Procedure:

-

To the cooled reaction mixture from Step 1, slowly add 10.0 mL of fuming nitric acid dropwise at a rate of approximately 10 drops per minute.[1]

-

Maintain the reaction temperature between 25-26°C during the addition.[1]

-

After the addition is complete, continue to stir the mixture under strong acidic conditions for 1.5 hours. More yellow crystals will precipitate during this time.[1]

-

Pour the reaction mixture into a large volume of ice water. A large quantity of yellow crystals will precipitate immediately.[1]

-

Wash the precipitate with water 2 to 3 times until the washings are neutral.[1]

-

Collect the solid product by suction filtration and dry the filter cake. This yields 3-nitro-4-acetamidophenol ethyl ester.[1]

Step 3: Hydrolysis of the Nitrated Intermediate

The final step involves the removal of the acetyl protecting groups to yield this compound.

Materials:

-

3-nitro-4-acetamidophenol ethyl ester from Step 2

-

Absolute ethanol

-

3 mol/L Sodium hydroxide solution

-

Hydrochloric acid solution (1:1 mixture of 36%-38% concentrated HCl and water)

Procedure:

-

In a 150 mL three-necked flask equipped with a thermometer and a stirring device, add 5.4 g of the 3-nitro-4-acetamidophenol ethyl ester, 20 mL of absolute ethanol, and 30.0 mL of 3 mol/L sodium hydroxide solution.[1]

-

Heat the mixture to 60°C and maintain this temperature with stirring for 1 hour.[1]

-

After the reaction is complete, evaporate the ethanol under reduced pressure.[1]

-

Cool the remaining reaction solution to below 10°C.[1]

-

Adjust the pH of the solution to 3-4 by adding the hydrochloric acid solution. Red crystals of this compound will precipitate.[1]

-

Collect the product by suction filtration and dry the filter cake.[1]

Quantitative Data

The following table summarizes the key quantitative data reported for the synthesis of this compound and its intermediate.

| Parameter | Intermediate (3-nitro-4-acetamidophenol ethyl ester) | Final Product (this compound) | Reference |

| Yield | 73.9% | 77.1% (in a similar process) | [1][3] |

| Melting Point | 146-148°C | 149-150°C | [1][3] |

| Appearance | Yellow crystals | Red-brown or red crystals | [1][3] |

Visualization of the Synthesis Workflow

The following diagrams illustrate the overall synthesis process and the logical flow of the experimental procedures.

Caption: Overall workflow for the synthesis of this compound.

Caption: Step-by-step experimental procedure flow diagram.

References

3-Amino-4-nitrophenol IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Amino-4-nitrophenol, detailing its chemical identity, properties, synthesis, and analytical methodologies. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Nomenclature and Identification

The nomenclature of a chemical compound is critical for unambiguous identification in research and regulatory contexts.

IUPAC Name: this compound[1]

Synonyms:

-

Phenol, 3-amino-4-nitro-[1]

-

5-hydroxy-2-nitroaniline[1]

-

4-NITRO-3-AMINOPHENOL[1]

-

1-NITRO-2-AMINO-4-HYDROXYBENZENE[1]

-

CAS RN: 16292-90-3[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These data are essential for designing experimental conditions, understanding its behavior in various matrices, and for computational modeling.

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O₃ | [1][2] |

| Molecular Weight | 154.12 g/mol | [1][2][3] |

| CAS Number | 16292-90-3 | [1][3][4] |

| Appearance | Data not available in search results | |

| Melting Point | Data not available in search results | |

| InChI Key | WGEZJWMZNGUEHR-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(C=C1O)N)--INVALID-LINK--[O-] | [1] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific advancement. The following sections describe a common synthesis route and an analytical method for this compound.

A documented method for the synthesis of this compound involves a two-step reaction starting from 3-Acetamidophenol[3].

Step 1: Nitration of 3-Acetamidophenol

-

Reagents: 3-Acetamidophenol, nitric acid, acetic anhydride, acetic acid[3].

-

Procedure: This step involves the nitration of the aromatic ring of 3-Acetamidophenol. The reaction is typically carried out in a solution of acetic acid and acetic anhydride, to which nitric acid is added.

-

Conditions: The reaction is maintained at a controlled temperature of 25 °C for a duration of 8 hours[3].

Step 2: Hydrolysis of the Intermediate

-

Reagents: The product from Step 1, hydrogen chloride, water[3].

-

Procedure: The intermediate product from the nitration step is subjected to acidic hydrolysis to remove the acetyl group.

-

Conditions: The hydrolysis is achieved by heating the intermediate in an aqueous solution of hydrogen chloride at 110 °C for approximately 0.08 hours (5 minutes)[3].

Caption: Two-step synthesis pathway of this compound.

While specific, validated analytical methods for the quantification of this compound were not explicitly detailed in the search results, general methods for analyzing nitrophenol isomers can be adapted. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques for the separation and quantification of such compounds[5][6].

General HPLC-UV Method Outline:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A C18 reverse-phase column is typically effective for separating aromatic isomers.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol. The specific composition and gradient would require optimization.

-

Detection: Wavelength selection for the UV detector should be based on the UV absorbance maxima of this compound.

-

Quantification: A calibration curve is constructed by analyzing a series of known concentration standards to enable the quantification of the analyte in unknown samples.

Note: Method development and validation would be required to ensure selectivity, accuracy, precision, and sensitivity for the specific analysis of this compound, particularly to differentiate it from its isomers.

References

- 1. This compound | C6H6N2O3 | CID 167527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 16292-90-3 [chemicalbook.com]

- 5. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

3-Amino-4-nitrophenol: A Technical Safety Guide for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential safety information for 3-Amino-4-nitrophenol (CAS No. 16292-90-3), a chemical intermediate used in various research and development applications. Due to its potential hazards, a thorough understanding of its safety profile is critical for safe handling and use in a laboratory setting. This document summarizes the known hazards, safety precautions, and emergency procedures.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are summarized below.

Table 1: GHS Hazard Classification for this compound [1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

Pictograms:

-

Health Hazard

-

Irritant

Signal Word: Warning

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₃ | PubChem[1], GSRS[2] |

| Molecular Weight | 154.12 g/mol | PubChem[1], GSRS[2] |

| CAS Number | 16292-90-3 | PubChem[1], Sigma-Aldrich, ChemicalBook[3] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Safe Handling and Storage

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Handling

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator.

-

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store in a dark place, as some related compounds are light-sensitive.

Emergency Procedures

A logical workflow for responding to emergencies involving this compound is outlined below.

Caption: Emergency response workflow for spills and personnel exposure to this compound.

First-Aid Measures

Table 3: First-Aid Measures for this compound

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: May produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological and Ecological Information

Toxicological Information

This compound is considered harmful by ingestion, skin contact, and inhalation.[1] It is a skin and eye irritant and may cause respiratory irritation.[1] Furthermore, it is suspected of causing genetic defects.[1]

Table 4: Summary of Toxicological Hazards [1]

| Effect | Hazard |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |

| Irritation | Causes skin, eye, and respiratory irritation. |

| Mutagenicity | Suspected of causing genetic defects. |

Ecological Information

Data on the ecological effects of this compound are limited. As with many nitrophenolic compounds, it should be handled and disposed of in a manner that prevents its release into the environment.

Experimental Protocols

Detailed experimental protocols for the toxicological and ecological data presented are not available in publicly accessible safety data sheets. The hazard classifications are based on standardized testing, but the specific methodologies are not provided in these summary documents.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the original SDS and follow all institutional safety guidelines when handling this chemical.

References

physical and chemical properties of 3-Amino-4-nitrophenol

An In-depth Technical Guide to 3-Amino-4-nitrophenol

This technical guide provides a comprehensive overview of the core (CAS RN: 16292-90-3), tailored for researchers, scientists, and professionals in drug development. This document includes key quantitative data, detailed experimental protocols, and visualizations of relevant chemical processes.

Core Properties and Characteristics

This compound is an aromatic organic compound containing amino, nitro, and hydroxyl functional groups. These groups confer its specific chemical reactivity and physical properties, making it a valuable intermediate in various synthetic applications, including the manufacturing of dyes and pharmaceuticals.[1][2]

Physical and Chemical Properties

The fundamental are summarized in the table below. It is important to note that while data for the specific isomer this compound is provided where available, some experimental values are more extensively reported for its isomers, such as 4-Amino-3-nitrophenol and 2-Amino-4-nitrophenol, which are included for comparative context.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 16292-90-3 | [3][4][5] |

| Molecular Formula | C₆H₆N₂O₃ | [1][3][6] |

| Molecular Weight | 154.12 g/mol | [1][3][6] |

| Appearance | Typically a yellow to orange or brown crystalline powder. | [1][7][8] |

| Melting Point | 145-155 °C (for isomer 4-Amino-3-nitrophenol). | [8][9][10] |

| Boiling Point | ~322-374 °C (estimated for isomer 4-Amino-3-nitrophenol). | [9][10] |

| Solubility | Soluble in water, DMSO, methanol, ethanol, and acetone. | [1][10][11] |

| pKa | Contains acidic phenolic (OH) and basic amino (NH₂) groups. pKa values for the related isomer 2-amino-4-nitrophenol are 3.1 (amine) and 7.6 (phenol).[7] | [7][12] |

| LogP | 0.9 (Computed). | [3] |

Spectral Data

Full spectral analysis is crucial for the unambiguous identification and characterization of this compound. Key spectral data includes:

-

¹H NMR and ¹³C NMR: Provides detailed information about the hydrogen and carbon framework of the molecule.[3][13]

-

Infrared (IR) Spectroscopy: Used to identify the characteristic vibrational frequencies of the functional groups (O-H, N-H, N=O, C-N, C-O bonds).[3]

-

UV-Vis Spectroscopy: Shows absorption maxima related to the electronic transitions within the aromatic and chromophoric system. For the related 4-amino-3-nitrophenol, UV-Vis maxima are observed at 231.6 nm and 453 nm.[14]

Experimental Protocols

Synthesis of this compound

A common synthetic route to aminonitrophenols involves the acetylation of an aminophenol, followed by nitration and subsequent hydrolysis. The following is a representative protocol for the synthesis of the related isomer, 4-Amino-3-nitrophenol, starting from p-aminophenol.[2][15] The synthesis of this compound would follow a similar logic, starting from m-aminophenol.

Step 1: Acetylation of p-Aminophenol

-

In a reaction vessel, suspend p-aminophenol in glacial acetic acid.

-

Add acetic anhydride to the mixture. The molar ratio of p-aminophenol to acetic anhydride is typically between 1:2.0 and 1:3.0.[15]

-

Heat the mixture to reflux (approximately 128 °C) for about 2 hours to form 4-acetamidophenol.[2]

-

Cool the reaction mixture to 25 °C. The product may precipitate at this stage.[2]

Step 2: Nitration of 4-Acetamidophenol

-

To the cooled mixture from Step 1, slowly add fuming nitric acid dropwise while maintaining the temperature at 25-26 °C.[2]

-

After the addition is complete, continue stirring for 1 to 1.5 hours.[2][15]

-

Pour the reaction mixture into a large volume of ice water to precipitate the nitrated product, 3-nitro-4-acetamidophenol.

-

Filter the yellow crystalline solid, wash with water until neutral, and dry.[2]

Step 3: Hydrolysis of 3-Nitro-4-acetamidophenol

-

Add the dried 3-nitro-4-acetamidophenol to a solution of sodium hydroxide in a mixture of ethanol and water.[2]

-

Heat the mixture to approximately 60 °C and stir for about 1 hour to hydrolyze the acetyl group.[2]

-

After the reaction is complete, cool the solution and carefully adjust the pH to 3-4 using hydrochloric acid to precipitate the final product, 4-Amino-3-nitrophenol.[2][15]

-

Filter the resulting solid, wash with water, and dry to obtain the pure product.[2]

The workflow for this synthesis is visualized in the diagram below.

Caption: Synthesis workflow for 4-Amino-3-nitrophenol.

Reactivity and Applications in Drug Development

The chemical structure of this compound, featuring nucleophilic amino and hydroxyl groups and an electron-withdrawing nitro group, dictates its reactivity.

-

Nucleophilic Substitution: The amino and hydroxyl groups can act as nucleophiles in various reactions.

-

Reduction of Nitro Group: The nitro group can be readily reduced to an amino group, providing a route to di-amino phenol derivatives.

-

Electrophilic Aromatic Substitution: The benzene ring is activated by the amino and hydroxyl groups and deactivated by the nitro group, influencing the position of further substitutions.[16]

In the context of drug development, this compound and its isomers serve as important building blocks. They are used in the synthesis of more complex molecules, including benzimidazole-based Factor Xa inhibitors, which are a class of anticoagulant medications.[1][9][17] Its role as a pharmaceutical intermediate is growing, particularly in the development of anti-inflammatory and antimicrobial agents.[18]

Metabolic Pathways and Toxicological Profile

Understanding the metabolic fate of this compound is critical for drug development professionals. The metabolism of nitrophenols generally proceeds through two main phases.[19]

-

Phase I Metabolism: This phase involves the reduction of the nitro group to a hydroxylamine and subsequently to an amino group, or oxidation of the aromatic ring.[19] The reduction pathway can lead to the formation of reactive nitrenium ions, which have been implicated in the genotoxicity of some nitroaromatic compounds.[20]

-

Phase II Metabolism: The parent compound and its Phase I metabolites can undergo conjugation reactions, primarily with glucuronic acid or sulfate, to form more water-soluble compounds that are readily excreted.[19]

The following diagram illustrates a hypothetical metabolic pathway for this compound based on established pathways for related nitrophenols.

Caption: Hypothetical metabolic pathway for this compound.

Toxicological studies on the isomer 4-Amino-3-nitrophenol indicate moderate acute oral toxicity.[20] It has also been identified as a potential skin sensitizer, which necessitates careful handling.[1] Genotoxicity assessments suggest that it can induce gene mutations, a factor that requires thorough evaluation in any drug development program.[1][20]

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C6H6N2O3 | CID 167527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - CAS:16292-90-3 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound | 16292-90-3 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Amino-3-nitrophenol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. 4-Amino-3-nitrophenol | CAS#:610-81-1 | Chemsrc [chemsrc.com]

- 10. 610-81-1 CAS MSDS (4-Amino-3-nitrophenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. 4-Amino-3-nitrophenol, 98% | Fisher Scientific [fishersci.ca]

- 12. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 13. 4-Amino-3-nitrophenol(610-81-1) 1H NMR spectrum [chemicalbook.com]

- 14. ec.europa.eu [ec.europa.eu]

- 15. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]

- 16. Phenol - Wikipedia [en.wikipedia.org]

- 17. 4-Amino-3-nitrophenol, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 18. nbinno.com [nbinno.com]

- 19. atsdr.cdc.gov [atsdr.cdc.gov]

- 20. industrialchemicals.gov.au [industrialchemicals.gov.au]

3-Amino-4-nitrophenol solubility in different solvents

An In-depth Technical Guide to the Solubility of 3-Amino-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various solvents. Due to the limited availability of quantitative solubility data for this compound, this document primarily presents data for its isomer, 4-Amino-3-nitrophenol, to serve as a valuable reference point. This guide also outlines detailed experimental protocols for solubility determination and includes visualizations to illustrate key workflows.

Solubility Data

Table 1: Solubility of 4-Amino-3-nitrophenol in Various Solvents

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 20 ± 0.5 | 1.79 ± 0.08 g/L | Quantitative[1] |

| Ethanol | Not Specified | >1 g/100 mL, <10 g/100 mL | Semi-quantitative[1] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | >20 g/100 mL | Semi-quantitative[1] |

| Methanol | Not Specified | Soluble | Qualitative[2] |

| Isopropanol | Not Specified | Soluble | Qualitative[2] |

| Acetone | Not Specified | Soluble | Qualitative[2] |

| Chloroform | Not Specified | Soluble | Qualitative[2] |

| Methylene Chloride | Not Specified | Soluble | Qualitative[2] |

| Xylene | Not Specified | Soluble | Qualitative[2] |

| Benzene | Not Specified | Soluble | Qualitative[2] |

| Diethyl Ether | Not Specified | Soluble | Qualitative[2] |

It is important to note that while isomers can have similar solubility profiles, they are not identical. Therefore, the data in Table 1 should be used as an estimation for the solubility of this compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various stages of research and development. The following are detailed methodologies for two common experimental techniques used to determine the solubility of solid organic compounds like this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound.

-

Equilibration: Add an excess amount of the this compound to a known volume or mass of the desired solvent in a sealed container. The container is then agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A constant temperature water bath is recommended for precise temperature control.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. The saturated supernatant is then carefully separated from the excess solid by filtration or centrifugation. It is critical to maintain the temperature during this step to prevent any change in solubility.

-

Solute Quantification: A known mass or volume of the clear, saturated filtrate is transferred to a pre-weighed, dry container. The solvent is then evaporated under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the solute).

-

Data Analysis: The container with the dried solute is weighed. The mass of the dissolved solute is determined by subtracting the initial weight of the empty container. The solubility is then calculated and expressed in units such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solution (mol/L).

UV/Vis Spectroscopy Method

For compounds that have a chromophore and absorb ultraviolet or visible light, UV/Vis spectroscopy offers a sensitive and efficient method for determining solubility.

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

-

Equilibration: Prepare a saturated solution of this compound in the same manner as for the gravimetric method (addition of excess solute to the solvent and equilibration at a constant temperature).

-

Phase Separation: Separate the saturated supernatant from the undissolved solid by filtration or centrifugation, ensuring the temperature is maintained.

-

Sample Dilution: Accurately dilute a known volume of the saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Solubility Calculation: Use the calibration curve to determine the concentration of the diluted solution. The concentration of the original saturated solution (i.e., the solubility) is then calculated by taking the dilution factor into account.

Factors Influencing Solubility

The solubility of this compound is governed by several factors, primarily the chemical nature of the solvent and the physical conditions of the system.

-

Polarity: As a polar molecule containing amino (-NH2), nitro (-NO2), and hydroxyl (-OH) functional groups, this compound is expected to be more soluble in polar solvents. These functional groups can participate in hydrogen bonding with protic solvents (e.g., water, ethanol) and strong dipole-dipole interactions with polar aprotic solvents (e.g., DMSO, acetone).

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with an increase in temperature. It is crucial to control and report the temperature at which solubility is measured.

-

pH: The amino group in this compound is basic, while the phenolic hydroxyl group is weakly acidic. Therefore, the solubility of this compound in aqueous solutions is expected to be pH-dependent. In acidic solutions, the amino group will be protonated, forming a more soluble salt. In strongly basic solutions, the hydroxyl group can be deprotonated, also leading to increased solubility.

Conclusion

This technical guide has summarized the available solubility information for 4-Amino-3-nitrophenol as a proxy for this compound and provided detailed experimental protocols for its determination. The solubility of this compound is influenced by solvent polarity, temperature, and pH. For drug development and research applications, it is highly recommended to experimentally determine the solubility of this compound in the specific solvent systems of interest using the methodologies outlined in this guide.

References

A Technical Guide to 3-Amino-4-nitrophenol for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, commercial availability, and synthetic applications of 3-Amino-4-nitrophenol, a key intermediate in the development of novel therapeutics and other specialized organic compounds.

Introduction

This compound (CAS No: 16292-90-3) and its isomer 4-Amino-3-nitrophenol (CAS No: 610-81-1) are versatile chemical intermediates of significant interest to the pharmaceutical and chemical industries. Their unique molecular structures, featuring amino, nitro, and hydroxyl functional groups, render them valuable starting materials for the synthesis of a diverse range of complex molecules, including bioactive compounds and dyes. This technical guide provides a comprehensive overview of the commercially available specifications of this compound, detailed experimental protocols for its synthesis and derivatization, and a visual representation of its key synthetic pathways.

Commercial Availability and Physical Properties

This compound is available from several commercial chemical suppliers. While the provided grade and specifications can vary, it is typically supplied as a crystalline powder with a purity of 97% or higher. For researchers and drug development professionals, it is crucial to consider the purity and physical characteristics of the starting material, as these can significantly impact the outcome of synthetic reactions.

Table 1: Commercial Supplier Specifications for this compound and Isomers

| Property | This compound | 4-Amino-3-nitrophenol | Source(s) |

| CAS Number | 16292-90-3 | 610-81-1 | [1][2][3][4] |

| Molecular Formula | C₆H₆N₂O₃ | C₆H₆N₂O₃ | [4][5] |

| Molecular Weight | 154.12 g/mol | 154.12 g/mol | [4][5] |

| Appearance | Solid | Dark red to brown crystalline powder | |

| Purity (HPLC) | ≥98% | ≥97.0% - ≥99.0% | [6] |

| Melting Point | 183-184 °C | 145-155 °C | [7][8] |

| Boiling Point | 396.1 °C at 760 mmHg | 374.4 °C at 760 mmHg (estimate) | [7][8] |

| Solubility | No data available | Soluble in water (1.8g/L), methanol, ethanol, isopropanol, acetone, DMSO, chloroform, methylene chloride, xylene, benzene, diethyl ether. | [5][9] |

Key Synthetic Applications and Experimental Protocols

This compound and its isomer are valuable precursors in multi-step organic syntheses. Notably, 4-Amino-3-nitrophenol is a key starting material for the synthesis of benzimidazole-based Factor Xa inhibitors, a class of anticoagulant drugs.[10][11] It is also utilized in the preparation of other pharmaceutical intermediates, such as 3-amino-4-bromophenol, and in the synthesis of various dyes.[12][13][14]

Experimental Protocol 1: Synthesis of 4-Amino-3-nitrophenol

This protocol describes a common method for the synthesis of 4-Amino-3-nitrophenol starting from p-aminophenol, involving acetylation, nitration, and hydrolysis steps.[13]

Materials:

-

p-Aminophenol

-

Acetic anhydride

-

Glacial acetic acid

-

98% Nitric acid

-

65% Nitric acid

-

Sodium hydroxide solution

-

Hydrochloric acid solution (1:1 quality ratio)

Procedure:

-

Acetylation: In a four-hole boiling flask equipped with a stirrer, add 21.0 g (0.1927 mol) of p-aminophenol, 40 g (0.3854 mol) of acetic anhydride, and a small amount of glacial acetic acid. Heat the mixture to reflux at 128 °C for approximately 2 hours.

-

Nitration: Cool the reaction solution to 25 °C. Slowly add 30.0 mL (0.7142 mol) of 98% nitric acid, maintaining the temperature. Stir under strong acid conditions for 1.0 hour. Subsequently, add 20 mL (0.4444 mol) of 65% nitric acid, maintaining the temperature at 20 °C, and continue stirring for 1.5 hours.

-

Isolation of Intermediate: The nitrated product, 4-acetoxy-2-acetamido nitrobenzene, will precipitate. Filter the product, wash with water until neutral, and dry.

-

Hydrolysis: Add the dried intermediate to a sodium hydroxide solution (mole ratio of sodium hydroxide to intermediate between 3-5, concentration of NaOH solution between 1-5 mol/L). Heat the reaction mixture to a temperature between 50-100 °C.

-

Product Isolation: After the hydrolysis is complete, adjust the pH of the reaction solution to 3-4 using a 1:1 hydrochloric acid solution. The 4-amino-3-nitrophenol product will precipitate. Filter the solid, wash, and dry to obtain the final product.[13]

Experimental Protocol 2: Synthesis of 3-Amino-4-bromophenol from 4-Amino-3-nitrophenol

This protocol details the conversion of 4-Amino-3-nitrophenol to the pharmaceutical intermediate 3-amino-4-bromophenol via diazotization, bromination, and reduction reactions.[12][15][16]

Materials:

-

4-Amino-3-nitrophenol

-

Hydrobromic acid

-

Sodium nitrite

-

Cuprous bromide

-

Ethanol

-

Iron oxide catalyst

-

Hydrazine hydrate aqueous solution

Procedure:

-

Diazotization: Dissolve the starting material, 4-Amino-3-nitrophenol, in hydrobromic acid. Cool the solution to 0-10 °C and add an aqueous solution of sodium nitrite dropwise. Allow the reaction to proceed for 1-3 hours to form the 3-nitrophenol-4-diazonium salt solution.[12][15][16]

-

Bromination: Add the diazonium salt solution dropwise to an aqueous solution of cuprous bromide and hydrobromic acid. Stir the mixture at 40-50 °C to facilitate the reaction. The product, 3-nitro-4-bromophenol, will crystallize and can be isolated by filtration.[12][15][16]

-

Reduction: Dissolve the 3-nitro-4-bromophenol solid in ethanol and add an iron oxide catalyst. Heat the mixture to 50-100 °C. Add hydrazine hydrate aqueous solution to the mixture and allow the reaction to proceed for 2-5 hours to obtain 3-amino-4-bromophenol.[12][15][16]

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic processes described above.

Caption: Synthetic workflow for the preparation of 4-Amino-3-nitrophenol.

Caption: Reaction workflow for the synthesis of 3-Amino-4-bromophenol.

Caption: Logical relationship in the synthesis of Factor Xa inhibitors.

Conclusion

This compound and its isomer are indispensable chemical intermediates with significant applications in pharmaceutical research and development. This guide has provided a consolidated resource on their commercial availability, key physical properties, and detailed protocols for their synthesis and further transformation. The provided workflows offer a clear visual representation of their synthetic utility. For researchers and scientists in drug discovery, a thorough understanding of these aspects is crucial for the successful design and execution of novel synthetic routes to target molecules. It is recommended to consult the safety data sheet (SDS) from the respective supplier before handling this chemical.

References

- 1. This compound | 16292-90-3 [sigmaaldrich.com]

- 2. This compound | 16292-90-3 [chemicalbook.com]

- 3. eMolecules this compound | 16292-90-3 | MFCD13185928 | 1g, Quantity: | Fisher Scientific [fishersci.com]

- 4. This compound | C6H6N2O3 | CID 167527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-3-nitrophenol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-Amino-3-nitrophenol | CAS#:610-81-1 | Chemsrc [chemsrc.com]

- 8. jnfuturechemical.com [jnfuturechemical.com]

- 9. 4-Amino-3-nitrophenol, 98% | Fisher Scientific [fishersci.ca]

- 10. Design, synthesis, and in vitro biological activity of benzimidazole based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Page loading... [guidechem.com]

- 13. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]

- 14. GB2135329A - Substituted 4-amino-3-nitrophenols processes for their preparation and hair-colouring agents containing them - Google Patents [patents.google.com]

- 15. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]

- 16. CN102060717A - The synthetic method of 3-amino-4-bromophenol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Core Reaction Mechanisms of 3-Amino-4-nitrophenol

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed exploration of the fundamental reaction mechanisms involving 3-Amino-4-nitrophenol, a critical intermediate in the synthesis of dyes, pharmaceuticals, and other specialty organic compounds. The document covers its synthesis, key reactive pathways including diazotization, azo coupling, and reduction, supported by experimental data and detailed protocols.

Introduction to this compound

This compound (IUPAC name: this compound; CAS No: 16292-90-3) is an aromatic organic compound featuring amino, nitro, and hydroxyl functional groups attached to a benzene ring.[1] This trifunctional structure imparts a high degree of reactivity, making it a versatile intermediate. Its molecular formula is C₆H₆N₂O₃, with a molecular weight of 154.12 g/mol .[1][2] The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the phenol ring significantly influences its chemical behavior and reactivity in various synthetic pathways. It is primarily utilized in the formulation of hair dyes and as a precursor in the synthesis of pharmaceutical intermediates and other organic chemicals.[3][4][5]

Synthesis of this compound

The most prevalent industrial synthesis of this compound starts from p-aminophenol. The process involves a multi-step reaction sequence designed to protect the highly reactive amino and hydroxyl groups before the regioselective introduction of the nitro group.[3][6]

The general synthetic pathway involves three main steps:

-

Acetylation: The amino and hydroxyl groups of p-aminophenol are protected by acetylation using acetic anhydride. This step prevents unwanted side reactions during nitration.[6]

-

Nitration: The protected intermediate is nitrated using a nitrating agent, typically a mixture of nitric acid and sulfuric acid or fuming nitric acid, to introduce the nitro group at the position ortho to the amino group.[3][6]

-

Hydrolysis: The acetyl protecting groups are removed by acid or base hydrolysis to yield the final this compound product.[3][6]

References

- 1. This compound | C6H6N2O3 | CID 167527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition [mdpi.com]

- 6. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Amino-4-nitrophenol: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-4-nitrophenol (CAS 16292-90-3), a key chemical intermediate. The document details its historical context, synthesis methodologies, physico-chemical properties, and significant applications, particularly in the realms of dye manufacturing and pharmaceutical development. Experimental protocols for its synthesis and subsequent reactions are provided, alongside structured data and graphical representations of key chemical pathways to serve as a valuable resource for professionals in the chemical and biomedical sciences.

Introduction and Historical Context

This compound, also known as 5-hydroxy-2-nitroaniline, is an aromatic organic compound characterized by the presence of hydroxyl, amino, and nitro functional groups on a benzene ring. While the precise date and discoverer of this compound are not well-documented in readily available historical records, its emergence is intrinsically linked to the advancements in organic chemistry during the 19th century. The development of methods for the nitration of phenols was a critical precursor to the synthesis of a wide array of nitroaromatic compounds. Early methods for nitrating phenols were often harsh and lacked selectivity, but they laid the foundational chemical principles for more controlled syntheses that would later enable the specific production of isomers like this compound.

The industrial significance of aminonitrophenols grew with the burgeoning dye industry. These compounds serve as vital precursors and intermediates in the synthesis of a variety of colorants. More recently, their utility has expanded into the pharmaceutical sector, where the unique electronic and structural properties of the molecule are leveraged in the design and synthesis of complex bioactive molecules.

Physico-Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling, application, and analysis. The key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₆N₂O₃ |

| Molecular Weight | 154.12 g/mol |

| CAS Number | 16292-90-3 |

| Appearance | Dark red to brown crystalline powder |

| Melting Point | 150-154 °C |

| Boiling Point | 374.4 ± 32.0 °C at 760 mmHg |

| Density | 1.5 ± 0.1 g/cm³ |

| Solubility | Soluble in methanol, ethanol, acetone, DMSO, and chloroform. Limited solubility in water. |

| pKa | Data not readily available |

Note: Some physical properties are estimated based on computational models.

Synthesis of this compound

The most common and industrially viable synthesis of this compound starts from p-aminophenol. The process involves a three-step reaction sequence: acetylation of the amino group, followed by nitration of the aromatic ring, and finally hydrolysis of the acetyl group.

Experimental Protocol: Synthesis from p-Aminophenol

This protocol is a generalized procedure based on common laboratory and patented methods.

Step 1: Acetylation of p-Aminophenol

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-aminophenol.

-

Add acetic anhydride in a molar ratio of approximately 1:2 to 1:3 (p-aminophenol:acetic anhydride) and a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux (around 128 °C) and maintain for approximately 2 hours.

-

Cool the reaction mixture to room temperature. The product of this step is N-(4-hydroxyphenyl)acetamide.

Step 2: Nitration

-

To the cooled reaction mixture from Step 1, slowly add concentrated nitric acid (98%) dropwise while maintaining the temperature below 25-30 °C using an ice bath. The molar ratio of nitric acid to the starting p-aminophenol is typically high.

-

After the initial addition, add a portion of less concentrated nitric acid (e.g., 65%) and continue stirring for another 1-2 hours at a controlled temperature.

-

The nitrated intermediate, 4-acetamido-2-nitrophenol, will precipitate out of the solution.

-

Filter the precipitate and wash with cold water until the washings are neutral.

Step 3: Hydrolysis

-

Suspend the filtered 4-acetamido-2-nitrophenol in a solution of sodium hydroxide.

-

Heat the mixture to a temperature between 50-100 °C and stir for 1-2 hours to effect hydrolysis.

-

Cool the reaction mixture and neutralize with an acid, such as hydrochloric acid, to a pH of 3-4.

-

The this compound will precipitate as a solid.

-

Filter the product, wash with cold water, and dry to obtain the final product.

Applications of this compound

This compound is a versatile intermediate with significant applications in the synthesis of dyes and pharmaceuticals.

Dye Synthesis

It is widely used as a precursor for various dyes, including hair dyes.[1] The presence of the amino and hydroxyl groups makes it an excellent coupling component in the formation of azo dyes.

This compound can be reacted with chloropropyl chloroformate to produce 3-nitro-4-hydroxypropylaminophenol, an important component in some hair dye formulations.[2]

Experimental Protocol:

-

Dissolve this compound in a suitable solvent such as dioxane.

-

Add a base, for example, calcium carbonate.

-

Add chloropropyl chloroformate dropwise at an elevated temperature (e.g., 70 °C).

-

After the reaction is complete, the intermediate is hydrolyzed with a strong base like sodium hydroxide to yield the final product.

Pharmaceutical Intermediate

The unique substitution pattern of this compound makes it a valuable building block in the synthesis of more complex molecules with biological activity. The nitro group, in particular, is a versatile functional group in medicinal chemistry, often used as a precursor to an amino group or as a bioisostere.[3]

This compound can be converted to 3-amino-4-bromophenol, another useful pharmaceutical intermediate.[2]

Experimental Protocol:

-

Diazotization: Dissolve this compound in hydrobromic acid and cool to 0-10 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt.

-

Bromination (Sandmeyer Reaction): Add the diazonium salt solution to a solution of cuprous bromide in hydrobromic acid at an elevated temperature (40-50 °C) to replace the diazonium group with a bromine atom, yielding 3-nitro-4-bromophenol.

-

Reduction: Reduce the nitro group of 3-nitro-4-bromophenol using a reducing agent such as iron in acidic medium or catalytic hydrogenation to obtain 3-amino-4-bromophenol.

This compound has been utilized in the synthesis of benzimidazole-based inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade.[4] These inhibitors are of significant interest in the development of anticoagulant drugs.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | The proton NMR spectrum typically shows distinct signals for the aromatic protons, the amino protons, and the hydroxyl proton. The chemical shifts and splitting patterns are characteristic of the substitution pattern on the benzene ring. |

| ¹³C NMR | The carbon NMR spectrum will display six signals for the aromatic carbons, with their chemical shifts influenced by the electron-donating (amino and hydroxyl) and electron-withdrawing (nitro) groups. |

| IR | The infrared spectrum exhibits characteristic absorption bands for the O-H stretch of the phenol, N-H stretches of the primary amine, and the asymmetric and symmetric stretches of the nitro group. Aromatic C-H and C=C stretching vibrations are also observable. |

| Mass Spec. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (154.12 g/mol ) and characteristic fragmentation patterns. |

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory or industrial setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation and may cause respiratory irritation. It is also suspected of causing genetic defects.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a chemical intermediate of considerable importance, with a history rooted in the expansion of synthetic organic chemistry. Its well-established synthesis and versatile reactivity make it a valuable precursor in the production of a range of commercial products, most notably dyes and pharmaceuticals. This guide has provided a detailed overview of its synthesis, properties, and applications, intended to be a useful reference for researchers and professionals in the chemical and drug development fields. The provided experimental protocols and pathway diagrams offer a practical framework for its utilization in a laboratory setting.

References

- 1. Final report on the safety assessment of amino nitrophenols as used in hair dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-氨基-3-硝基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C6H6N2O3 | CID 167527 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Research Applications of 3-Amino-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-nitrophenol is a versatile aromatic compound that serves as a crucial building block in a multitude of scientific and industrial applications. Its unique molecular architecture, featuring an aminophenol core substituted with a nitro group, imparts a distinct reactivity that makes it a valuable precursor in the synthesis of a wide array of chemical entities. This technical guide provides a comprehensive overview of the core research applications of this compound, with a focus on its role in the development of pharmaceuticals, the synthesis of azo dyes, and its potential as a corrosion inhibitor. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its practical application in the laboratory.

Chemical and Physical Properties

This compound, with the chemical formula C₆H₆N₂O₃, is a yellow to brown crystalline powder.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 154.12 g/mol | [1] |

| Melting Point | 150-154 °C | [1] |

| CAS Number | 16292-90-3 | [1] |

| Appearance | Yellow to brown crystalline powder | [1] |

| Solubility | Soluble in hot water, ethanol, and acetone |

Core Research Applications

Precursor in Pharmaceutical Synthesis: Factor Xa Inhibitors

This compound is a key starting material in the synthesis of novel aminophenol-based Factor Xa (FXa) inhibitors.[2] FXa is a critical enzyme in the blood coagulation cascade, and its inhibition is a major therapeutic strategy for the prevention and treatment of thromboembolic diseases. The aminophenol scaffold provides a synthetically accessible template for the development of potent and selective FXa inhibitors.[2]

Experimental Protocol: General Synthesis of an Aminophenol-based FXa Inhibitor Intermediate

This protocol is a representative example and may require optimization for specific target molecules.

Materials:

-

This compound

-

Acylating or alkylating agent (e.g., acid chloride, alkyl halide)

-

Base (e.g., triethylamine, pyridine)

-

Solvent (e.g., dichloromethane, tetrahydrofuran)

-

Reducing agent (e.g., tin(II) chloride, hydrogen gas with a catalyst)

Procedure:

-

Protection of the Phenolic Hydroxyl Group (Optional but often necessary): The hydroxyl group of this compound can be protected using a suitable protecting group to prevent unwanted side reactions.

-

Acylation or Alkylation of the Amino Group: The amino group is reacted with an appropriate acylating or alkylating agent in the presence of a base to introduce a desired substituent. This substituent is often designed to interact with the S1 or S4 pockets of the FXa active site.

-

Reduction of the Nitro Group: The nitro group is reduced to an amino group using a suitable reducing agent. This newly formed amino group can then be further functionalized.

-

Further Functionalization: The molecule can be further modified at the newly formed amino group or after deprotection of the hydroxyl group to complete the synthesis of the target FXa inhibitor.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Synthesis of Azo Dyes

This compound is a valuable coupling component in the synthesis of azo dyes, which constitute the largest class of synthetic colorants used in various industries, including textiles and printing.[3] The synthesis involves a diazotization reaction of a primary aromatic amine followed by an azo coupling reaction with this compound.

Experimental Protocol: Synthesis of an Azo Dye from this compound

This protocol describes the synthesis of a simple azo dye using this compound as the coupling component.

Materials:

-

A primary aromatic amine (e.g., aniline)

-

Concentrated hydrochloric acid

-

Sodium nitrite (NaNO₂)

-

This compound

-

Sodium hydroxide (NaOH)

-

Ice

Procedure:

-

Diazotization of the Primary Aromatic Amine:

-

Dissolve the primary aromatic amine (0.01 mol) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (0.011 mol) to the amine solution while maintaining the temperature below 5 °C. Stir for 10-15 minutes to form the diazonium salt solution.[3]

-

-

Preparation of the Coupling Solution:

-

Dissolve this compound (0.01 mol) in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

-

Azo Coupling:

-

Slowly add the cold diazonium salt solution to the cold solution of this compound with vigorous stirring.

-

Maintain the temperature at 0-5 °C during the addition.[3]

-

A colored precipitate of the azo dye will form.

-

Continue stirring for 30-60 minutes to ensure complete reaction.

-

-

Isolation and Purification:

-

Filter the precipitated dye using vacuum filtration.

-

Wash the dye with cold water to remove any unreacted starting materials and salts.

-

The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol.[3]

-

Corrosion Inhibition

Recent research has explored the use of aminophenol derivatives as corrosion inhibitors for various metals and alloys, particularly mild steel in acidic media. The presence of heteroatoms (N and O) and the aromatic ring in the structure of this compound and its derivatives allows for their adsorption onto the metal surface, forming a protective layer that inhibits the corrosion process.

While specific quantitative data for this compound as a corrosion inhibitor is limited, studies on similar aminophenol derivatives have demonstrated significant inhibition efficiencies. The inhibition efficiency is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as weight loss measurements.

Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency (Weight Loss Method)

This protocol provides a general procedure for assessing the corrosion inhibition properties of a compound using the weight loss method.

Materials:

-

Mild steel coupons of known dimensions and weight

-

Corrosive medium (e.g., 1 M HCl)

-

This compound (or its derivative) at various concentrations

-

Acetone

-

Desiccator

Procedure:

-

Preparation of Steel Coupons:

-

Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

-

Weigh the cleaned coupons accurately.

-

-

Immersion Test:

-

Immerse the pre-weighed coupons in the corrosive medium with and without different concentrations of the inhibitor.

-

Maintain the solutions at a constant temperature for a specified period (e.g., 24 hours).

-

-

Post-Immersion Analysis:

-

After the immersion period, remove the coupons from the solutions.

-

Clean the coupons to remove corrosion products, wash with distilled water and acetone, dry, and re-weigh.

-

-

Calculation of Inhibition Efficiency:

-

The weight loss is calculated as the difference between the initial and final weights.

-

The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:

CR = (Weight Loss) / (Surface Area × Time)

IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

-

Quantitative Data on Corrosion Inhibition by a Related Aminophenol Derivative